molecular formula C13H9ClF2O B8031894 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene

1-(Benzyloxy)-3-chloro-2,4-difluorobenzene

Cat. No.: B8031894
M. Wt: 254.66 g/mol
InChI Key: GLBZQNFCJHEXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-3-chloro-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted benzenes with various functional groups.
  • Aldehydes, acids, and alcohols from oxidation and reduction reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloro and difluoro groups can engage in halogen bonding and dipole interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-chloro-4-fluorobenzene
  • 1-(Benzyloxy)-3-chloro-4-fluorobenzene
  • 1-(Benzyloxy)-2,4-dichlorobenzene

Comparison: 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer or different halogen substitutions .

Properties

IUPAC Name

2-chloro-1,3-difluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-12-10(15)6-7-11(13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZQNFCJHEXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.